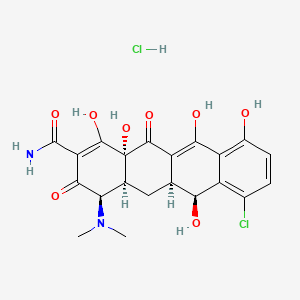

4-Epidemeclocycline Hydrochloride

Description

Historical Context and Significance in Tetracycline (B611298) Chemistry and Degradation Studies

The history of 4-Epidemeclocycline is intrinsically linked to the broader research on tetracycline antibiotics that began in the mid-20th century. The discovery of tetracyclines as natural products from Actinomycetes soil bacteria in 1948 marked a new era in antibacterial therapy. researchgate.net However, it was soon observed that these compounds were susceptible to degradation, leading to the formation of various related substances.

A pivotal moment in understanding tetracycline chemistry came in 1957 with the publication of research that detailed the reversible epimerization occurring in the tetracycline family. acs.org This work laid the foundation for identifying and characterizing the 4-epimers of tetracyclines, including what would be later understood as 4-Epidemeclocycline from its parent compound, demeclocycline (B601452). Researchers at Lederle Laboratories were among the first to report that this epimerization at the C4 position could decrease the antibacterial activity. researchgate.net

The significance of studying these degradation products grew as it became clear that they not only represented a loss of potency but could also potentially introduce toxic substances. chromatographyonline.com For instance, the degradation of tetracyclines can lead to the formation of toxic products like 4-epianhydrotetracycline. chromatographyonline.comresearchgate.net This understanding underscored the necessity of monitoring and controlling the levels of impurities such as 4-Epidemeclocycline in pharmaceutical formulations.

Importance as a Research Standard in Pharmaceutical Analysis

The primary importance of 4-Epidemeclocycline Hydrochloride in modern science lies in its role as a pharmaceutical reference standard. lgcstandards.com These highly purified compounds are essential for the development, validation, and routine application of analytical methods designed to ensure the quality of pharmaceutical products.

In the context of demeclocycline analysis, this compound is used to:

Identify and quantify impurities: Analytical techniques, most notably High-Performance Liquid Chromatography (HPLC), are employed to separate demeclocycline from its degradation products. nih.gov By using a certified reference standard of this compound, analysts can accurately identify the peak corresponding to this impurity in a chromatogram and quantify its presence.

Validate analytical methods: Method validation is a critical requirement of regulatory bodies to ensure that an analytical method is reliable, reproducible, and accurate. This compound is used to assess key validation parameters such as specificity, linearity, accuracy, and precision of the methods used for demeclocycline analysis. nih.govresearchgate.net

Perform stability studies: Stability testing of pharmaceutical products is crucial to determine their shelf-life and storage conditions. By monitoring the formation of 4-Epidemeclocycline over time under various environmental conditions (e.g., temperature, humidity, light), manufacturers can establish appropriate storage recommendations for demeclocycline-containing products. researchgate.netnih.gov

The availability of well-characterized reference standards like this compound is a prerequisite for compliance with pharmacopeial monographs, such as those from the United States Pharmacopeia (USP). nih.govresearchgate.net

Table 1: Analytical Applications of this compound

| Application | Description | Analytical Technique(s) |

| Impurity Profiling | Identification and quantification of 4-Epidemeclocycline as a degradation product in bulk demeclocycline and its pharmaceutical formulations. | HPLC, UHPLC, Thin-Layer Chromatography (TLC) |

| Method Validation | Used as a reference standard to validate the specificity, linearity, accuracy, and precision of analytical methods for demeclocycline. | HPLC, UHPLC |

| Stability Testing | Monitoring the rate of formation of 4-Epidemeclocycline under various stress conditions to establish the stability of demeclocycline products. | HPLC |

| Pharmacopeial Testing | Employed to ensure that the levels of 4-Epidemeclocycline in demeclocycline products do not exceed the limits set by regulatory authorities. | HPLC |

Current Research Gaps and Future Directions Pertaining to the Compound

While the role of this compound as a reference standard is well-established, there are still areas for further research and development.

Current Research Gaps:

Comprehensive Toxicological Profile: Although the epimerization of tetracyclines is known to reduce antibacterial activity, a detailed and publicly available toxicological profile specifically for 4-Epidemeclocycline is not extensively documented in the primary literature. Further studies could provide a more complete understanding of its biological effects, if any, at the levels found in pharmaceutical products.

Kinetics of Epimerization under Various Conditions: While the general principles of tetracycline degradation are known, more detailed kinetic studies on the epimerization of demeclocycline to 4-Epidemeclocycline under a wider range of formulation-relevant conditions could be beneficial. This could include the impact of novel excipients and packaging materials.

Development of More Sustainable Analytical Methods: Current HPLC methods often use organic solvents like acetonitrile (B52724). researchgate.net A growing area of interest in analytical chemistry is the development of "greener" analytical methods that reduce the use of hazardous solvents and minimize waste generation. Research into alternative chromatographic techniques or solvent systems for the analysis of demeclocycline and its impurities is a potential future direction.

Future Directions:

Advanced Analytical Techniques: The application of advanced analytical techniques, such as mass spectrometry coupled with liquid chromatography (LC-MS/MS), could allow for even more sensitive and specific detection and characterization of 4-Epidemeclocycline and other minor degradation products. nih.gov

In Silico Prediction of Degradation: The use of computational modeling and in silico prediction tools could help in better understanding the degradation pathways of demeclocycline and predicting the formation of 4-Epidemeclocycline under different conditions, potentially reducing the need for extensive experimental stability studies.

Improved Formulation Strategies: A deeper understanding of the mechanisms and kinetics of epimerization can inform the development of more stable formulations of demeclocycline, thereby minimizing the formation of 4-Epidemeclocycline and extending the shelf-life of the drug product.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6-,7-,14+,15-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPVUSSHCBRCOL-MDIQSJHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Studies of 4 Epidemeclocycline Hydrochloride

Enantioselective Synthesis Pathways and Methodologies

The enantioselective synthesis of tetracycline (B611298) antibiotics is a formidable challenge owing to their complex and highly oxygenated polycyclic structure, which features multiple stereocenters. While the primary goal of most total syntheses of tetracyclines is to produce the biologically active, natural stereoisomer and avoid epimer formation, the methodologies developed provide a foundation for accessing specific epimers like 4-epidemeclocycline.

Historically, the focus of tetracycline synthesis has been on constructing the core structure in a linear fashion, starting from either the A- or D-rings. harvard.edu A significant breakthrough in the field was the development of a convergent synthetic route, which involves the coupling of an AB-ring precursor with a D-ring precursor. nih.govnih.gov This approach offers greater flexibility and control over the final product's stereochemistry.

One of the most successful strategies for controlling stereochemistry is the Michael-Claisen cyclization reaction. nih.govharvard.edunih.gov This method has been used to construct the C-ring of the tetracycline scaffold with a high degree of stereocontrol. By carefully selecting the reaction conditions and the protecting groups on the AB- and D-ring precursors, it is possible to influence the stereochemical outcome of the cyclization and, consequently, the configuration at the C4a and C5a stereocenters. harvard.eduacs.org

Another powerful tool for enantioselective synthesis is the Diels-Alder reaction. Intramolecular Diels-Alder cycloadditions have been employed to construct the AB-ring system with high endo-selectivity, establishing the desired relative stereochemistry at the AB-ring juncture. nih.gov While these methods are typically optimized to yield the natural tetracycline configuration, modifications to the reaction conditions or the use of specific catalysts could potentially be employed to favor the formation of the C4-epimer. The epimerization at the C4 position is known to occur under acidic conditions, suggesting that a controlled epimerization step following the synthesis of demeclocycline (B601452) could be a viable pathway to 4-epidemeclocycline. researchgate.net A process for transforming 4-epimers of tetracyclines back to their normal configuration involves the formation of metal chelates, indicating that the reverse process could be chemically induced. google.com

| Synthetic Strategy | Key Reaction | Stereochemical Control | Reference |

| Convergent Synthesis | Michael-Claisen Cyclization | High control over C4a and C5a stereocenters | nih.govharvard.edunih.gov |

| Convergent Synthesis | Intramolecular Diels-Alder | High endo-selectivity for AB-ring system | nih.gov |

| Epimerization | Acid-catalyzed | Favors formation of C4-epimer | researchgate.net |

| Reverse Epimerization | Metal Chelate Formation | Can transform epimers to normal configuration | google.com |

Chemical Transformation and Derivatization Strategies

The chemical modification of tetracyclines is a key area of research for developing new analogs with improved properties or for creating tools to study their mechanism of action.

The derivatization of tetracyclines is crucial for creating fluorescent probes that can be used in various analytical and biological studies. Post-column derivatization with metal ions is a common technique used in liquid chromatography to enhance the fluorescence of tetracyclines for detection purposes. core.ac.ukresearchgate.netuc.pt Magnesium ions, for instance, form highly fluorescent chelates with tetracyclines in an alkaline environment (pH > 8). core.ac.ukuc.pt The fluorescence response is dependent on the pH and the concentration of the derivatizing agent. core.ac.uk

These derivatization principles can be extended to create research probes. By attaching a fluorescent tag to the 4-epidemeclocycline molecule, researchers can visualize its localization and interaction with biological targets. The choice of fluorophore and the point of attachment on the tetracycline scaffold are critical for maintaining the compound's biological activity and for achieving the desired photophysical properties.

4-Epidemeclocycline is an epimer of demeclocycline, a tetracycline antibiotic produced by certain strains of Streptomyces aureofaciens. nih.gov Therefore, the most direct precursor for the synthesis of 4-epidemeclocycline is demeclocycline itself. Demeclocycline can be produced through fermentation of Streptomyces aureofaciens or through synthetic and semi-synthetic methods. nih.govresearchgate.net

The production of demeclocycline can be enhanced by manipulating the expression of regulatory genes in the biosynthetic gene cluster of the producing organism. researchgate.net Once demeclocycline is obtained, it can be subjected to controlled epimerization conditions, such as treatment with acid, to yield a mixture of demeclocycline and 4-epidemeclocycline. researchgate.net The two epimers can then be separated using chromatographic techniques.

Furthermore, the modular nature of modern tetracycline synthesis allows for the creation of a wide variety of analogs by using different D-ring precursors in the convergent synthesis approach. nih.govgoogle.com This flexibility could be exploited to synthesize 4-epidemeclocycline analogs with modified properties by using a D-ring precursor that, upon cyclization and subsequent epimerization, yields the desired 4-epi-demeclocycline derivative.

| Precursor | Transformation | Product | Reference |

| Demeclocycline | Acid-catalyzed Epimerization | 4-Epidemeclocycline | researchgate.net |

| AB-ring and D-ring precursors | Convergent Synthesis & Epimerization | 4-Epidemeclocycline analogs | nih.govgoogle.com |

Stereochemical Considerations in Synthesis and Formation

The stereochemistry of the tetracycline core is complex, with multiple chiral centers. The relative stereochemistry of these centers is crucial for the biological activity of the molecule. The epimerization at the C4 position, which distinguishes 4-epidemeclocycline from demeclocycline, is a well-documented phenomenon in the tetracycline family. researchgate.netacs.org

This epimerization is a reversible process that is influenced by pH. researchgate.netgoogle.com In acidic solutions (pH 2-6), an equilibrium is established between the natural C4 stereoisomer and its C4-epimer. researchgate.net This has significant implications for both the synthesis and the handling of tetracycline compounds. During synthesis, careful control of pH is necessary to avoid the formation of unwanted epimers. Conversely, this equilibrium can be intentionally shifted to produce the C4-epimer.

The stereocontrolled synthesis of the tetracycline core is a major focus of synthetic efforts. The Michael-Claisen cyclization, for example, has been shown to proceed with a high degree of stereocontrol, allowing for the selective formation of specific stereoisomers. nih.govharvard.edu The stereochemical outcome of this reaction is influenced by the nature of the reactants and the reaction conditions. Similarly, the intramolecular Diels-Alder reaction provides a high level of stereocontrol in the formation of the AB-ring system. nih.gov

Understanding the factors that govern the stereochemistry of these key reactions is essential for designing synthetic routes that can selectively produce either the natural tetracycline or its C4-epimer. The ability to control the stereochemistry at will opens up possibilities for exploring the structure-activity relationships of different tetracycline epimers and for developing novel therapeutic agents.

Formation and Degradation Pathways of 4 Epidemeclocycline Hydrochloride

Epimerization Mechanisms of Demeclocycline (B601452) Leading to 4-Epidemeclocycline

4-Epidemeclocycline is a primary impurity and degradation product of Demeclocycline. researchgate.netdaicelpharmastandards.comnih.gov Its formation occurs through a process known as epimerization, a steric rearrangement at the C-4 position of the Demeclocycline molecule. kuleuven.becore.ac.uk This reversible reaction involves the alteration of the configuration of the dimethylamino group. core.ac.uk The epimerization of tetracyclines, including Demeclocycline, can occur under mildly acidic conditions. scribd.com In addition to being a degradation product, 4-Epidemeclocycline can also be formed during the fermentation process in the manufacturing of Demeclocycline. researchgate.net

The pH of the environment is a critical factor influencing the rate and extent of epimerization of Demeclocycline. Tetracyclines are known to undergo epimerization at the C-4 position under mildly acidic conditions. scribd.com The stability of Demeclocycline in solution is pH-dependent; for instance, while it has better acid stability than first-generation tetracyclines, it still undergoes degradation. nih.gov In liquid chromatography, a pH of 7.5 was found to be the most suitable for separating Demeclocycline from its impurities, including its epimer, highlighting the role of pH in the equilibrium between the two forms. kuleuven.be The rate of epimerization is influenced by the hydrogen ion concentration, among other factors like temperature and the presence of buffers and metal ions. nih.gov

Temperature plays a significant role in the degradation of Demeclocycline and the formation of its epimer. Studies have shown that temperature influences the kinetics of epimerization for tetracycline (B611298) derivatives. nih.gov In chromatographic analysis, the column temperature is an important parameter; an optimal temperature of 40°C was identified for the effective separation of Demeclocycline and its related impurities, suggesting that temperature affects the rate of interconversion and degradation. kuleuven.be In forced degradation studies, high temperatures are used to accelerate the degradation of drug substances to identify potential degradation products, including epimers and other derivatives. researchgate.net A solution of Demeclocycline hydrochloride kept at 4°C in the dark still showed a 0.3% decrease in the peak area over 12 hours, indicating that even at reduced temperatures, degradation, including epimerization, can occur, albeit at a slower rate. kuleuven.be

Exposure to light is a major pathway for the degradation of Demeclocycline. nih.govnih.gov Photodegradation occurs when tetracyclines absorb light in the visible and ultraviolet regions, leading to the generation of free radicals that drive their breakdown. nih.gov This process is accelerated in the presence of moisture and oxygen. nih.gov Even exposure to artificial light, such as from fluorescent lamps, can cause the photodegradation of Demeclocycline hydrochloride. nih.gov In environmental matrices, photolysis is recognized as one of the mechanisms, along with hydrolysis, that leads to the epimerization of tetracyclines at the C-4 position, forming 4-epitetracyclines. mdpi.comnih.gov The degradation of Demeclocycline can occur in both dark storage and is enhanced upon exposure to light, indicating multiple degradation pathways are at play. nih.govnih.gov

Table 1: Factors Influencing Demeclocycline Degradation

| Factor | Effect | Reference |

|---|---|---|

| Light | Accelerates degradation, especially with moisture and oxygen. | nih.gov |

| Moisture | Allows for hydrolysis, enhancing photo-oxidation. | nih.gov |

Oxidation is a primary mechanism for the degradation of Demeclocycline and other tetracyclines. nih.govnih.gov This process can be driven by various factors, including exposure to oxygen and oxidizing agents. The degradation of tetracyclines can be initiated by reactions with hydroxyl radicals (•OH). nih.gov Advanced Oxidation Processes (AOPs), such as the Fenton process which generates these highly reactive radicals, have been shown to effectively degrade tetracycline antibiotics like doxycycline. researchgate.netmdpi.com The presence of oxygen enhances the photodegradation of Demeclocycline. nih.gov In studies on tigecycline, a related tetracycline, several oxidation degradation products were identified, highlighting the susceptibility of the tetracycline structure to oxidative attack. researchgate.net

Hydrolysis is another key pathway for the chemical decomposition of Demeclocycline. nih.gov The presence of moisture facilitates this degradation, which can happen with or without light exposure. nih.gov Demeclocycline possesses slightly improved acid stability compared to earlier tetracyclines but is still susceptible to degradation in solution. nih.gov Along with photolysis, hydrolysis in water matrices contributes to the epimerization at the C-4 position, leading to the formation of 4-epimers. mdpi.comnih.gov

Environmental Fate and Transformation in Research Matrices

Tetracyclines, including Demeclocycline, are frequently detected in various environmental compartments due to their widespread use. nih.gov A significant portion of these antibiotics is excreted into the environment. nih.gov Once in the environment, they can undergo transformation. In water matrices, Demeclocycline is known to epimerize at the C-4 position to form 4-Epidemeclocycline, a process driven by hydrolysis and photolysis. mdpi.comnih.gov

The environmental stability of degradation products can sometimes be greater than that of the parent compound. core.ac.uk For example, in swine manure and drainage water, degradation products like 4-Epidemeclocycline have been observed, sometimes at concentrations higher than Demeclocycline itself. core.ac.uk The distribution and fate of these compounds in the environment are influenced by factors such as their tendency to adsorb to sediment. nih.gov Analytical methods have been developed to detect and quantify tetracyclines and their epimers in various environmental samples, including tap water, river water, and seawater, with satisfactory recovery rates. mdpi.com

Table 2: Recovery of Tetracyclines in Different Water Matrices

| Water Matrix | Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Reference |

|---|---|---|---|

| Tap Water | 70–114 | 0.9–7.0 | mdpi.com |

| River Water | 72–118 | 0.3–12.1 | mdpi.com |

Identification and Characterization of Secondary Degradation Products

The stability of tetracycline antibiotics, including demeclocycline and its stereoisomers, is a critical aspect of pharmaceutical quality control. Under various stress conditions, these compounds can degrade into a number of related substances. The identification and characterization of these degradation products are essential for ensuring the safety and efficacy of the drug product. Forced degradation studies, which involve exposing the drug substance to conditions more severe than accelerated stability testing, are instrumental in elucidating potential degradation pathways and developing stability-indicating analytical methods. researchgate.netasianjpr.com

Forced degradation studies on demeclocycline hydrochloride reveal its susceptibility to epimerization and acid-catalyzed degradation. kuleuven.be The primary degradation pathway involves the reversible epimerization at the C-4 position to form 4-epidemeclocycline. kuleuven.becabi.org Both demeclocycline and 4-epidemeclocycline can further degrade, particularly under acidic conditions, due to the presence of a hydroxyl group at the C-6 position. kuleuven.be This leads to the formation of anhydro derivatives.

Key secondary degradation products that have been identified include:

Anhydrodemeclocycline (B13423243) (ADMCTC): Formed from the acid-catalyzed dehydration of demeclocycline.

4-Epianhydrodemethylchlortetracycline (EADMCTC): Formed through the epimerization of anhydrodemeclocycline at the C-4 position. kuleuven.be

Demethyltetracycline (B12101386) (DMTC): Can be present as a fermentation impurity and also undergoes similar degradation pathways of epimerization and acid degradation to form its own set of impurities. kuleuven.be

The separation and quantification of these degradation products are typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). kuleuven.be Method development often focuses on achieving adequate resolution between the parent compound and its numerous related substances.

The characterization of degradation products relies on a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a primary tool for separation and quantification. kuleuven.be For structural elucidation, mass spectrometry (MS) techniques, such as LC-MS/MS and high-resolution mass spectrometry (HRMS), are invaluable. nih.govrsc.orgmdpi.com

A study detailing an RP-HPLC method for the analysis of demeclocycline and its impurities utilized a Symmetry Shield RP8 column. The mobile phase consisted of a gradient mixture of acetonitrile (B52724), sodium edetate, tetrapropylammonium (B79313) hydrogen sulphate, and water, with UV detection at 280 nm. kuleuven.be This method demonstrated the capability to separate demeclocycline from its key impurities, including 4-epidemeclocycline. kuleuven.be

The following tables summarize the identified secondary degradation products and the typical chromatographic conditions used for their analysis.

Table 1: Identified Secondary Degradation Products of Demeclocycline/4-Epidemeclocycline

| Compound Name | Abbreviation | Formation Pathway |

|---|---|---|

| Anhydrodemeclocycline | ADMCTC | Acid-catalyzed dehydration of demeclocycline. |

| 4-Epianhydrodemethylchlortetracycline | EADMCTC | Epimerization of anhydrodemeclocycline at C-4. kuleuven.be |

| Demethyltetracycline | DMTC | Fermentation impurity that also undergoes epimerization and acid degradation. kuleuven.be |

| 4-Epidemethyltetracycline | EDMTC | Epimerization of demethyltetracycline at C-4. kuleuven.be |

Table 2: Example Chromatographic Conditions for the Analysis of Degradation Products

| Parameter | Condition |

|---|---|

| Column | Symmetry Shield RP8 (75 mm × 4.6 mm, 3.5 µm) kuleuven.be |

| Mobile Phase | Gradient mixture of acetonitrile, 0.06 M sodium edetate (pH 7.5), 0.06 M tetrapropylammonium hydrogen sulphate (pH 7.5), and water. kuleuven.be |

| Flow Rate | 1 mL/min kuleuven.be |

| Detection | UV at 280 nm kuleuven.be |

It is important to note that over-stressing during forced degradation studies can lead to the formation of secondary degradants that may not be observed under normal storage conditions. researchgate.net Therefore, the conditions for these studies must be carefully selected to achieve a target degradation of approximately 5-20%. researchgate.net

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography, a cornerstone of analytical chemistry, provides powerful tools for the separation and assessment of purity for 4-Epidemeclocycline Hydrochloride from its parent compound and other related substances. rroij.com High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are at the forefront of these applications, offering high resolution and sensitivity. epa.govkuleuven.be Capillary electrophoresis also presents a valuable alternative for impurity analysis. nih.govconsensus.app

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a widely adopted technique for the routine analysis and quality control of Demeclocycline (B601452) and its impurities, including 4-Epidemeclocycline. nih.govkuleuven.be Method development and validation are critical steps to ensure the accuracy, precision, and robustness of the analytical results. kuleuven.beekb.eg

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for the analysis of tetracyclines and their epimers. kuleuven.besigmaaldrich.comnih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. ajol.info For tetracyclines, C8 and C18 columns are frequently employed. ekb.egsigmaaldrich.com Studies have shown that both C8 and C18 columns can achieve effective separation of tetracyclines, with C8 columns sometimes offering shorter retention times. ekb.eg

The separation of tetracyclines can be challenging due to their structural similarity and the potential for peak tailing. su.ac.th To overcome these challenges, various strategies are employed, such as the use of ion-pair reagents. For instance, a reversed-phase ion-pair chromatographic system using pentanesulfonate as a counter-ion has been successfully used to separate a mixture of tetracycline (B611298) antibiotics, including Demeclocycline. su.ac.th This approach helps to suppress peak tailing and improve separation efficiency. su.ac.th

Table 1: HPLC Columns Used in Tetracycline Analysis

| Column Type | Dimensions | Particle Size | Application | Reference |

| Discovery C18 | 15cm x 4.6mm ID | 5µm | Separation of five tetracycline antibiotics. | sigmaaldrich.com |

| Discovery C8 | 15cm x 4.6mm ID | 5µm | Separation of five tetracycline antibiotics. | sigmaaldrich.com |

| Discovery RP-AmideC16 | 15cm x 4.6mm ID | 5µm | Separation of five tetracycline antibiotics. | sigmaaldrich.com |

| Diamonsil C18 | 250mm x 4.6mm i.d. | 5µm | Determination of seven tetracycline antibiotics. | nih.gov |

| Symmetry Shield RP8 | 75mm x 4.6mm | 3.5µm | Analysis of demeclocycline and its impurities. | kuleuven.be |

| Poly(styrene-divinylbenzene) | - | - | Quality control of demeclocycline. | nih.gov |

| Spherisorb ODS 2 | 250 x 4 mm I.D. | - | Determination of tetracycline residues in animal tissues. | nih.gov |

| Acclaim™ Polar Advantage II (PA2) | 4.6 × 150 mm | 3µm | Assay of EATC in TC-containing drug products. | thermofisher.com |

| Synergi Hydro-RP 80A | 150 × 4.6 mm | 4µm | Analysis of gemifloxacin (B1671427) in plasma and urine. | 61.8.75 |

| ACQUITY UPLC BEH C18 | 1.7 µm, 2.1 mm × 100 mm | 1.7µm | Simultaneous determination of tetracyclines and fluoroquinolones. | nih.gov |

| Inertsil ODS-3V | 150×4.6 mm | 5µm | Determination of three tetracyclines and their epimers in shrimp. | orientjchem.org |

The composition of the mobile phase is a critical parameter in achieving optimal separation in HPLC. For tetracycline analysis, mobile phases often consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. kuleuven.benih.govnih.gov The pH of the buffer is crucial, as tetracyclines are ionizable compounds. su.ac.thnih.gov Acidic pH values, often achieved using acids like oxalic acid or phosphoric acid, are commonly employed to ensure good peak shape and resolution. nih.govnih.gov The addition of chelating agents, such as ethylenediaminetetraacetate (B1237979) (EDTA), to the mobile phase can be beneficial to prevent interactions between tetracyclines and any residual metal ions in the HPLC system, which can cause peak tailing. kuleuven.benih.gov

The choice of stationary phase also significantly impacts the separation. While C18 and C8 are the most common, other stationary phases like poly(styrene-divinylbenzene) have also been used for the analysis of Demeclocycline. nih.gov The selection of the stationary phase depends on the specific separation requirements, and different phases can offer varying selectivities for tetracycline analogs. sigmaaldrich.com For instance, an RP-AmideC16 column has shown advantages in separating co-eluting tetracyclines due to potential hydrogen bonding interactions. sigmaaldrich.com

Table 2: Mobile Phase Compositions in Tetracycline HPLC Analysis

| Mobile Phase Composition | pH | Application | Reference |

| Methanol-acetonitrile-0.01 mol/L oxalic acid (11:22:67, v/v/v) | 2.0 | Determination of 7 tetracycline antibiotics. | nih.gov |

| Gradient mixture of acetonitrile, 0.06 M sodium edetate, 0.06 M tetrapropylammonium (B79313) hydrogen sulphate, and water | 7.5 | Analysis of demeclocycline and its impurities. | kuleuven.be |

| 2-methyl-2-propanol-0.2 M potassium phosphate (B84403) buffer-0.02 M tetrabutylammonium (B224687) hydrogen sulphate-0.01 M sodium edetate-water (8:10:15:10:57, m/v/v/v/v) | 9.0 | Quality control of demeclocycline. | nih.gov |

| 0.01 M oxalic acid-acetonitrile-methanol (45:35:20) | - | Determination of tetracycline residues in animal tissues. | nih.gov |

| 0.05 M sodium dodecyl sulfate/5% 1-butanol/0.01 M oxalic acid | 3 | Determination of five tetracyclines in animal feeds. | researchgate.net |

| Acetonitrile/0.01 M oxalic acid | 3.0 | Determination of five veterinary antibiotics in swine manure. | nih.gov |

| 5% glacial acetic acid: acetonitrile: methanolic acid (55:25:20) | - | Analysis of tetracyclines in bulk drug and pharmaceutical forms. | ekb.eg |

| Acetonitrile/ammonium dihydrogen orthophosphate | 2.2 | Assay of EATC in TC-containing drug products. | thermofisher.com |

| 40 mM phosphate buffer and ACN (69:31, v/v) | 4.1 | Analysis of gemifloxacin in plasma and urine. | 61.8.75 |

| Acetonitrile and a 0.1 mol/L malonic acid solution containing 50 mmol/L magnesium chloride | 5.5 | Simultaneous determination of tetracyclines and fluoroquinolones. | nih.gov |

| 5 mM Oxalic acid in water (A) and 0.1% Formic acid in methanol (B129727) (B) | - | Determination of three tetracyclines and their epimers in shrimp. | orientjchem.org |

Ultra-Performance Liquid Chromatography (UPLC) in Research

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing smaller particle size columns (typically sub-2 µm) to achieve faster separations, higher resolution, and increased sensitivity. epa.govnih.gov A rapid and sensitive UPLC-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the analysis of tetracycline antibiotics and their 4-epimers in agricultural soil. epa.gov This method employed an ACQUITY UPLC BEH C18 column and a mobile phase of acetonitrile and water containing 0.1% formic acid, demonstrating the power of UPLC for complex sample analysis. epa.gov UPLC is also utilized for the simultaneous determination of multiple antibiotic residues in food products, such as poultry eggs. nih.gov

Capillary Electrophoresis and Related Methods for Impurity Analysis

Capillary electrophoresis (CE) offers an alternative and complementary technique to HPLC for the analysis of tetracyclines and their impurities. nih.govconsensus.app CE methods have been developed for the separation of Demeclocycline from its major impurities. nih.gov The optimization of buffer systems, including pH and the use of additives like non-ionic surfactants (e.g., Triton X-100) and cyclodextrins, is crucial for achieving the desired selectivity. nih.govconsensus.app Non-aqueous capillary electrophoresis (NACE) has also been explored for the separation of tetracyclines and their epimers. researchgate.net

Spectrometric Approaches for Structural Elucidation and Quantification

Spectrometric techniques, particularly mass spectrometry (MS), are indispensable for the structural elucidation and quantification of this compound. epa.govufz.de When coupled with a chromatographic separation technique like HPLC or UPLC, MS provides a highly specific and sensitive detection method. epa.govshimadzu.com

Tandem mass spectrometry (MS/MS) is particularly powerful for differentiating between tetracycline epimers. researchgate.netresearchgate.net By analyzing the fragmentation patterns of the protonated molecules or their adducts with alkali metals, it is possible to distinguish between tetracyclines and their 4-epimers. researchgate.netresearchgate.net For example, the collision-induced dissociation (CID) spectra of the sodium adducts of tetracyclines and their 4-epimers show distinct fragmentation pathways, allowing for their differentiation. researchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which further aids in the confident identification of the compounds. researchgate.net

Table 3: Mass Spectrometry Data for Demeclocycline

| Parameter | Value | Reference |

| Formula | C₂₁H₂₁ClN₂O₈ | massbank.eu |

| Exact Mass | 464.0986 | massbank.eu |

| Precursor m/z [M+H]⁺ | 465.1059 | nih.gov |

| MS2 Fragment Ions (from [M+H]⁺) | 448, 430 | nih.gov |

Mass Spectrometry (MS) Techniques (LC-MS, LC-MS/MS, LC-MS-TOF)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem (LC-MS/MS) and high-resolution (LC-MS-TOF) variations are indispensable tools for the analysis of this compound. These methods offer high sensitivity and selectivity, which are crucial for separating and identifying the epimer from its parent compound, Demeclocycline, and other degradation products, especially in complex matrices like environmental water or biological samples. nih.govresearchgate.net

Tetracyclines are known to undergo epimerization at the C-4 position, and these epimers often exhibit different biological activities. nih.gov Therefore, analytical methods must be able to resolve and quantify them separately. LC-MS/MS is widely recommended for this purpose due to its superior performance and short analysis times. nih.gov The technique works by separating compounds chromatographically before they are ionized and fragmented in the mass spectrometer. Specific precursor ions are selected and fragmented to produce characteristic product ions, allowing for highly specific and sensitive quantification.

In a typical LC-MS/MS method for analyzing tetracycline derivatives, including 4-Epidemeclocycline, a C18 or similar reversed-phase column is used for separation with a mobile phase often consisting of an acidic solution to prevent further isomerization during analysis. researchgate.netmdpi.com

Table 1: Example LC-MS/MS Parameters for 4-Epidemeclocycline

| Parameter | Value | Reference |

|---|---|---|

| Compound | 4-Epidemeclocycline (EDCTC) | nih.gov |

| Precursor Ion [M+H]⁺ (m/z) | 465.2 | nih.gov |

| Quantitative Product Ion (m/z) | 430.0 | nih.gov |

| Qualitative Product Ion (m/z) | 448.1 | nih.gov |

| Retention Time (min) | 5.79 | nih.gov |

Liquid chromatography coupled with time-of-flight mass spectrometry (LC-MS-TOF) provides high-resolution mass data, enabling the determination of the elemental composition of an analyte with high accuracy. This capability is invaluable for confirming the identity of impurities like this compound in research and quality control settings. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive technique for the structural elucidation of organic molecules, including complex antibiotics and their isomers. researchgate.netspringernature.com For this compound, NMR is particularly critical for confirming its unique stereochemistry. longdom.org The compound is an epimer of Demeclocycline, meaning it differs only in the three-dimensional arrangement at a single chiral center, the C-4 position. kuleuven.be

This subtle structural difference results in distinct NMR spectra for the two epimers. One-dimensional (1D) techniques like ¹H-NMR and ¹³C-NMR provide essential information about the chemical environment of protons and carbons in the molecule. klivon.comnih.gov The chemical shifts and coupling constants of the proton at the C-4 position and adjacent nuclei are particularly diagnostic for distinguishing between the epimers.

For unambiguous stereochemical assignment, two-dimensional (2D) NMR techniques are employed. longdom.org Correlation Spectroscopy (COSY) identifies proton-proton coupling networks, while techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) reveal through-space proximities between protons, providing definitive evidence of the molecule's relative stereochemistry and conformation in solution. researchgate.netlongdom.org The identity of commercially produced this compound reference standards is routinely confirmed using a suite of tests that includes ¹H-NMR and ¹³C-NMR. klivon.comtoku-e.com

UV-Vis Spectroscopy for Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust, cost-effective, and widely used analytical technique for the detection and quantification of pharmaceutical compounds that contain a chromophore. ijprajournal.commt.com Tetracyclines, including this compound, possess a conjugated system of double bonds in their molecular structure, which allows them to absorb light in the UV region of the electromagnetic spectrum. frontiersin.org

This property is leveraged for quantitative analysis, often by coupling a UV-Vis detector with a High-Performance Liquid Chromatography (HPLC) system (HPLC-UV or HPLC-DAD). d-nb.info After the HPLC column separates 4-Epidemeclocycline from Demeclocycline and other impurities, the UV detector measures the absorbance of the eluate at a specific wavelength. A developed reversed-phase HPLC method for demeclocycline and its related impurities, including 4-epidemeclocycline, utilizes UV detection at a wavelength of 280 nm. kuleuven.be

The quantification is based on the Beer-Lambert Law, which states that for a given substance, the absorbance is directly proportional to its concentration in the solution. ijprajournal.com By measuring the absorbance of a sample solution and comparing it to a calibration curve constructed from reference standards of known concentrations, the amount of this compound in the sample can be accurately determined. frontiersin.org

Table 2: UV Detection Parameters for Demeclocycline and its Impurities

| Parameter | Value | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC with UV Detection | kuleuven.be |

| Detection Wavelength (λ) | 280 nm | kuleuven.be |

| Application | Quantification of Demeclocycline and its related impurities, including 4-Epidemeclocycline. | kuleuven.be |

Reference Standard Development and Application in Research

A reference standard is a highly purified compound that is used as a measurement benchmark in analytical chemistry. This compound is recognized as a critical impurity of the antibiotic Demeclocycline and is listed as such in pharmacopoeias (e.g., Demeclocycline EP Impurity B). klivon.comklivon.com The development and availability of high-quality reference standards for this compound are essential for the pharmaceutical industry to ensure the quality and safety of Demeclocycline drug products. lgcstandards.comlgcstandards.com

These reference standards are produced under stringent quality systems, such as ISO 17034 and ISO/IEC 17025, and are accompanied by a comprehensive Certificate of Analysis that confirms their identity and purity. lgcstandards.com

The primary applications of the this compound reference standard in research and quality control include:

Identification: Used to confirm the identity of a peak in a chromatogram as 4-Epidemeclocycline by comparing retention times and/or spectral data.

Purity Testing and Impurity Profiling: Employed to accurately quantify the level of the 4-Epidemeclocycline impurity in batches of Demeclocycline active pharmaceutical ingredient (API) and finished drug products.

Analytical Method Validation: Essential for validating the performance of analytical methods, such as HPLC, to ensure they are specific, linear, accurate, and precise for the quantification of this specific impurity. lgcstandards.comlgcstandards.com

System Suitability Testing: Used in routine analysis to verify the resolution, column efficiency, and repeatability of the chromatographic system before analyzing samples. klivon.com

By providing a reliable benchmark, the reference standard allows laboratories worldwide to obtain accurate and reproducible results, which is a cornerstone of modern pharmaceutical quality control. lgcstandards.com

Preclinical Research into Biological Interactions and Activities Non Clinical Human Trial Data

Molecular Mechanisms of Interaction with Biological Targets

The antibacterial action of 4-epidemeclocycline hydrochloride, a member of the tetracycline (B611298) class of antibiotics, is primarily achieved through the inhibition of protein synthesis in susceptible bacteria. patsnap.com This process is initiated by the compound's interaction with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Ribosomal Binding Studies at the Molecular Level

Tetracyclines, including 4-epidemeclocycline, are known to bind to bacterial ribosomes. nih.gov This binding is a crucial first step in their mechanism of action. Studies have shown that tetracyclines interact with the ribosomal RNA (rRNA) component of the ribosome, specifically the 16S rRNA. nih.gov The binding is reversible in nature. drugbank.com This interaction prevents the necessary components for protein synthesis from properly assembling and functioning.

Interaction with Specific Bacterial Ribosomal Subunits (e.g., 30S)

The bacterial ribosome is composed of two subunits, the 30S and the 50S subunits. This compound specifically targets the 30S ribosomal subunit. patsnap.comcymitquimica.com By binding to the 30S subunit, it effectively obstructs the A site, which is the binding site for aminoacyl-tRNA. patsnap.comdrugbank.com This blockage prevents the tRNA from delivering the next amino acid to be added to the growing polypeptide chain, thereby halting protein synthesis. patsnap.com Some evidence also suggests that demeclocycline (B601452), and by extension its epimer, may also bind to the 50S ribosomal subunit. drugbank.comtoku-e.com

Inhibition of Protein Synthesis at the Cellular Level

The binding of this compound to the 30S ribosomal subunit directly leads to the inhibition of protein synthesis. patsnap.comcymitquimica.com By preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, the elongation of the polypeptide chain is arrested. patsnap.commicrobenotes.com This bacteriostatic action, which inhibits bacterial growth and replication rather than directly killing the cells, is the foundation of the therapeutic effect of tetracycline antibiotics. patsnap.comdrugbank.com

Investigation of Antimicrobial Resistance Mechanisms Related to Demeclocycline Epimers

The effectiveness of tetracycline antibiotics, including demeclocycline and its epimers, can be compromised by the development of antimicrobial resistance in bacteria. Two primary mechanisms of resistance have been extensively studied: efflux pumps and ribosomal protection proteins. mdpi.com

Efflux Pump Studies

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude antibiotics and other toxic substances from the cell. reactgroup.orgnih.gov This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its ribosomal target in sufficient quantities to inhibit protein synthesis. reactgroup.org Several families of efflux pumps have been identified in both Gram-positive and Gram-negative bacteria, contributing to resistance against a broad range of antibiotics, including tetracyclines. mdpi.complos.org The overexpression of these pumps is a common mechanism of acquired resistance. mdpi.com

Ribosomal Protection Protein Research

Ribosomal protection proteins (RPPs) provide another significant mechanism of resistance to tetracycline antibiotics. nih.gov These proteins, such as Tet(M) and Tet(O), bind to the bacterial ribosome and can dislodge the bound tetracycline molecule. nih.gov This action allows protein synthesis to proceed even in the presence of the antibiotic. nih.gov RPPs exhibit sequence similarity to elongation factors and function in a GTP-dependent manner. nih.gov They are a key factor in the spread of tetracycline resistance among pathogenic bacteria. nih.gov

Interactive Data Table of Research Findings

| Compound | Mechanism of Action | Biological Target | Resistance Mechanisms |

| This compound | Inhibition of protein synthesis patsnap.comcymitquimica.com | 30S ribosomal subunit patsnap.comcymitquimica.com | Efflux pumps reactgroup.orgnih.gov, Ribosomal protection proteins nih.gov |

| Demeclocycline | Inhibition of protein synthesis drugbank.comtoku-e.com | 30S and 50S ribosomal subunits drugbank.comtoku-e.com | Efflux pumps mdpi.com, Ribosomal protection proteins nih.gov |

| Tetracycline | Inhibition of protein synthesis microbenotes.com | 30S ribosomal subunit microbenotes.com | Efflux pumps frontiersin.org, Ribosomal protection proteins nih.gov |

Target Modification and Bypass Mechanisms

Bacteria have evolved sophisticated resistance mechanisms to counteract the effects of antibiotics, including tetracyclines like this compound. These mechanisms often involve the modification of the drug's target site or the development of bypass pathways that allow the bacteria to survive in the presence of the antibiotic. nih.govreactgroup.org

One of the primary ways bacteria resist tetracyclines is by altering the ribosomal target. Tetracyclines typically inhibit protein synthesis by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. nih.gov Resistance can emerge through mutations in the genes that code for ribosomal proteins or 16S rRNA. These mutations can change the structure of the ribosome, which in turn reduces the binding affinity of the tetracycline antibiotic, rendering it less effective. nih.gov

Another significant resistance strategy is the production of ribosomal protection proteins. These proteins can interact with the ribosome and dislodge the bound tetracycline molecule, thereby restoring the ribosome's ability to synthesize proteins. This mechanism effectively "protects" the ribosome from the inhibitory action of the antibiotic.

Furthermore, bacteria can develop bypass mechanisms. This involves the expression of alternative proteins that can substitute for the function of the protein that is being inhibited by the antibiotic. reactgroup.org For example, a bacterium might acquire a gene that produces a variant of a crucial enzyme that is not susceptible to inhibition by the tetracycline, allowing the metabolic pathway to continue functioning.

The acquisition of resistance genes through horizontal gene transfer, such as via plasmids and transposons, plays a crucial role in the spread of these resistance mechanisms among bacterial populations. jksus.orgmdpi.com This allows for the rapid dissemination of resistance to this compound and other tetracyclines.

In Vitro Pharmacological Activity and Mechanistic Studies (Non-Human Cells/Models)

The pharmacological activity of this compound has been investigated in various in vitro models to elucidate its biological effects and mechanisms of action.

Cell-based assays are fundamental in determining the biological effects of compounds like this compound. vela-labs.atnih.gov These assays can measure a range of cellular responses, including inhibition of cell growth and proliferation. For tetracyclines, a common assay involves exposing bacterial cultures to varying concentrations of the antibiotic and measuring the minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth. nih.gov While specific data for this compound's direct effect on cell growth inhibition in various cell lines is not extensively detailed in the provided results, it is known to be an impurity of Demeclocycline Hydrochloride and Chlortetracycline (B606653) Hydrochloride, which are active against a range of gram-negative and gram-positive bacteria. cymitquimica.comnih.gov The biological activity of tetracyclines is generally attributed to their ability to inhibit protein synthesis. nih.gov

Beyond their antibacterial properties, some tetracycline analogues have been shown to inhibit matrix metalloproteinases (MMPs). For instance, 4-Epianhydrochlortetracycline hydrochloride, a related compound, is an inhibitor of MMPs, particularly gelatinase B. medchemexpress.com This suggests that epimers of tetracyclines could have modulatory effects on various enzymes. However, specific enzyme inhibition or modulation studies directly focusing on this compound are not detailed in the provided search results.

The primary mechanism of action for tetracyclines involves binding to the bacterial ribosome, which is a form of receptor binding. msdmanuals.comopenaccessjournals.com This interaction blocks protein synthesis. The binding is highly specific to the 30S ribosomal subunit. nih.gov The binding of a ligand, in this case, the antibiotic, to its receptor triggers a cascade of events that ultimately leads to the observed biological effect. nih.gov While the interaction with the bacterial ribosome is well-established for tetracyclines in general, detailed investigations into the specific binding kinetics and signaling pathway modulation of this compound are not extensively available in the provided search results.

Structure-Activity Relationship (SAR) Studies of Related Tetracycline Epimers

The biological activity of tetracyclines is intricately linked to their chemical structure, and even small changes in stereochemistry can have a significant impact.

The stereochemistry at various chiral centers of the tetracycline molecule is crucial for its antibacterial activity. The naturally occurring stereochemical configuration at positions 4, 4a, and 12a is important for optimal activity. nih.gov Specifically, the C4-dimethylamino group is vital for the antibacterial properties of tetracyclines. biomedres.usnih.govresearchgate.net

Epimerization at the C4 position, which involves a change in the stereochemical configuration of the dimethylamino group, has been shown to be detrimental to antibacterial activity. pharmacyconcepts.in The formation of the 4-epimer, such as 4-Epidemeclocycline, leads to a decrease in antibacterial potency, particularly against Gram-negative bacteria. nih.govnih.gov This is because the altered stereochemistry at C4 can reduce the binding affinity of the molecule to the bacterial ribosome. nih.gov Therefore, the 4S isomer is the active form, while the 4R isomer (the epimer) is less active. biomedres.us

The relationship between the three-dimensional structure of tetracycline epimers and their biological activity underscores the importance of stereochemistry in drug design and development. Modifications at other positions on the tetracycline scaffold can also influence activity, with the upper peripheral zone (C7-C9) being a key area for enhancing biological targeting. biomedres.us

Influence of Structural Modifications on Target Binding

The biological activity of tetracycline-class antibiotics is intrinsically linked to their chemical structure. Preclinical research has established that the tetracycline molecule, a linearly fused four-ring system (designated A, B, C, and D), serves as a scaffold for various functional groups whose presence and configuration are critical for target interaction. biomedres.usnih.gov The primary target for the antibacterial action of these compounds is the bacterial ribosome, specifically the 30S subunit. nih.govemerginginvestigators.org Tetracyclines inhibit bacterial protein synthesis by binding to this subunit and preventing the association of aminoacyl-tRNA with the ribosomal acceptor (A) site. nih.govresearchgate.net

The structure-activity relationship (SAR) studies for tetracyclines reveal that specific regions of the molecule are pivotal for this inhibitory action. biomedres.us An active tetracycline must possess the linear DCBA naphthacene (B114907) ring system. nih.gov Key features for antibacterial activity include the keto-enol system at positions 11, 12, and 12a in proximity to the phenolic D ring, and the naturally occurring alpha stereochemical configuration at the 4a and 12a ring junctions. nih.gov

One of the most critical structural features for antibacterial efficacy is the dimethylamino group at the C4 position of the A-ring. nih.gov This group, with its natural 4S isomeric configuration, is required for optimal activity. nih.gov Epimerization at this C4 position, which results in the 4R isomer, leads to a decrease in activity, particularly against Gram-negative bacteria. nih.gov this compound is an epimer of demeclocycline, meaning it has this altered stereochemistry at the C4 position, which is known to reduce its binding affinity and antibacterial potency compared to the parent compound.

Conversely, enzymatic modifications performed by resistant bacteria can inactivate the antibiotic by altering its structure. The TetX enzyme, for example, hydroxylates the tetracycline at position C11a. This modification disrupts the chemical properties of the molecule, specifically its ability to coordinate with magnesium ions, which is crucial for high-affinity binding to the ribosome. researchgate.net

The interaction between tetracyclines and the ribosome can also induce conformational changes in the ribosome itself. nih.govembopress.org The binding of different tetracycline derivatives, depending on their specific chemical structure, can alter the accessibility of certain ribosomal proteins to proteases, indicating a change in the ribosome's three-dimensional structure upon antibiotic binding. nih.gov

The following table summarizes key structural features and their influence on the binding of tetracycline analogues to the bacterial ribosome.

| Structural Feature/Modification | Position on Tetracycline Ring | Influence on Target Binding | Consequence for Activity |

| Dimethylamino Group | C4 | Essential for interaction with the 30S ribosomal subunit. | Natural 4S isomer is required for optimal antibacterial activity. nih.gov |

| Epimerization of Dimethylamino Group | C4 | Alters stereochemistry to the 4R isomer, weakening the interaction with the ribosomal target. | Decreased antibacterial activity, especially against Gram-negative bacteria. nih.gov |

| A-Ring Diketo Substructure | C1-C3 | Crucial part of the pharmacophore for binding. | Required for antibacterial activity. nih.gov |

| Phenolic Keto-Enol System | C10, C11, C12, C12a | Forms a key binding region; involved in metal ion chelation essential for ribosomal binding. nih.govnih.gov | Conservation of this system is critical for antibacterial function. nih.gov |

| Addition of Glycylamido Group | C9 | Does not prevent ribosomal binding but provides steric bulk. | Overcomes certain resistance mechanisms, broadening the spectrum of activity (e.g., Tigecycline). oup.com |

| Hydroxylation | C11a | Perturbs metal coordination properties. | Reduces binding affinity for the ribosome, leading to inactivation of the drug. researchgate.net |

| Removal of Methyl and Hydroxyl Groups | C6 | Creates the minimum pharmacophore (6-deoxy-6-demethyltetracycline). | Represents the simplest structure that retains detectable antibacterial activity. nih.gov |

Metabolism and Pharmacokinetic Research in Non Human Models

In Vitro Metabolism Studies (e.g., Liver Microsomes, Enzyme Systems)

The in vitro metabolism of tetracyclines, including the formation of their 4-epimers, has been a subject of study to understand their stability and degradation pathways. The epimerization of tetracyclines at the C-4 position is a well-documented phenomenon that can occur under mildly acidic conditions. researchgate.net

While specific studies detailing the enzymatic conversion of Demeclocycline (B601452) to 4-Epidemeclocycline in liver microsomes are not extensively available, the formation of 4-epimers is recognized as a key transformation. americanchemicalsuppliers.com Research on related tetracyclines indicates that this epimerization can occur during sample preparation and in vivo. researchgate.net The stability of tetracyclines is influenced by pH, with the formation of 4-epimers being a reversible reaction under acidic conditions. americanchemicalsuppliers.com

In vitro studies on other drugs using human liver microsomes have been instrumental in identifying metabolites and the cytochrome P450 (CYP) enzymes responsible for their formation. nih.gov Although direct evidence for specific CYP-mediated epimerization of Demeclocycline is scarce, it is plausible that similar enzymatic systems could be involved. The main impurities of Demeclocycline are identified as 4-Epidemeclocycline and demethyltetracycline (B12101386). researchgate.netgoogle.com

Table 1: In Vitro Metabolism of Related Tetracyclines

| Compound | In Vitro System | Key Findings | Reference |

|---|---|---|---|

| Chlortetracycline (B606653) | Acidic/Alkaline Environment | Forms 4-epi-chlortetracycline in an acidic environment and iso-chlortetracycline in an alkaline environment. | americanchemicalsuppliers.com |

| Demeclocycline | General | 4-Epidemeclocycline and demethyltetracycline are its main impurities. | researchgate.netgoogle.com |

Excretion Pathways in Animal Models

Studies on the excretion of Demeclocycline in animal models provide insights into the elimination of the parent compound and, by extension, its epimers. Following administration, Demeclocycline is excreted through both renal and fecal routes.

In dogs, tetracyclines are excreted via the kidneys through glomerular filtration and in the gastrointestinal tract through biliary elimination. npra.gov.my Approximately 50-80% of a tetracycline (B611298) dose is typically recovered in the urine. npra.gov.my For Demeclocycline specifically, after a single intravenous dose in dogs, its excretion and distribution in body fluids have been studied, though specific quantification of 4-Epidemeclocycline was not the focus. google.com

In rats, members of the tetracycline class have been shown to be goitrogenic when fed a low-iodine diet, an effect accompanied by high radioactive iodine uptake. pharmtech.com While this points to systemic effects, it does not detail the specific excretion pathways of epimers. A study in normal human volunteers receiving a 150 mg dose of Demeclocycline Hydrochloride showed that 44% was excreted in the urine and between 13% and 46% in the feces as active drug within 96 hours. pharmtech.compaho.org It is reasonable to infer that a portion of the excreted compounds would include the 4-epimer.

Table 2: Excretion of Demeclocycline in Different Models

| Model | Route of Administration | Primary Excretion Pathways | Key Findings | Reference |

|---|---|---|---|---|

| Dogs | Intravenous | Renal (Glomerular Filtration), GI (Biliary Elimination) | General tetracycline excretion patterns established. | npra.gov.mygoogle.com |

| Humans (Volunteers) | Oral | Urine and Feces | 44% excreted in urine; 13-46% in feces as active drug. | pharmtech.compaho.org |

Tissue Distribution Studies in Non-Human Organisms

The distribution of tetracyclines into various body tissues and fluids is a critical aspect of their pharmacokinetic profile. Demeclocycline is known to distribute well into body tissues. researchgate.net

Studies in dogs have shown that tetracyclines, including Demeclocycline, distribute rapidly and extensively throughout the body, particularly after parenteral administration. npra.gov.mynih.gov They have been found in various tissues, and their concentration in the liver is notable as they are concentrated there and excreted into the bile. drugbank.com

In rats and other species, tetracyclines have been shown to cause hyperpigmentation of the thyroid. pharmtech.com This indicates accumulation in this specific tissue. While these studies focus on the parent tetracyclines, the presence and distribution of their 4-epimers in these tissues are implicitly included. A study on chlortetracycline in broilers found that the highest concentrations were in the kidney and liver. americanchemicalsuppliers.com Given the structural similarity, a comparable distribution pattern could be expected for Demeclocycline and its epimer.

Table 3: Tissue Distribution of Demeclocycline and Related Tetracyclines

| Animal Model | Compound | Key Tissues of Distribution | Reference |

|---|---|---|---|

| Dogs | Demeclocycline, Tetracycline, Chlortetracycline | Well-distributed in body tissues and fluids, concentrated in the liver. | npra.gov.mynih.govdrugbank.com |

| Rats, Minipigs, Dogs, Monkeys | Various Tetracyclines | Thyroid (Hyperpigmentation) | pharmtech.com |

| Broilers | Chlortetracycline | Kidney, Liver | americanchemicalsuppliers.com |

Drug-Drug and Drug-Excipient Interactions in Research Contexts

The potential for drug-drug and drug-excipient interactions is a significant consideration in pharmaceutical development. For Demeclocycline, several interactions have been documented, which would likely extend to its 4-epimer.

Drug-Drug Interactions: Bacteriostatic drugs like Demeclocycline may interfere with the bactericidal action of penicillins. nih.gov The absorption of tetracyclines is significantly impaired by antacids containing aluminum, calcium, or magnesium, as well as by iron-containing preparations. nih.govwebmd.com Co-administration with oral contraceptives may reduce their effectiveness. nih.gov A summary of product characteristics for Demeclocycline Hydrochloride capsules also warns against concomitant use with retinoids due to an increased risk of benign intracranial hypertension and with ergotamine and methysergide (B1194908) due to an increased risk of ergotism. medicines.org.uknih.gov

Drug-Excipient Interactions: The absorption of Demeclocycline is impaired by dairy products, which are rich in calcium. medicines.org.uk Excipients such as magnesium stearate, commonly used in tablet and capsule formulations, can also interact with tetracyclines. drugbank.com One source indicates a potential for an increased risk of neuromuscular blockade when Demeclocycline is combined with magnesium stearate. drugbank.com The formulation of Demeclocycline Hydrochloride capsules includes excipients like powdered cellulose, magnesium stearate, and colloidal anhydrous silica. medicines.org.uk The potential for interactions with these components during formulation and storage is a critical aspect of ensuring product stability and bioavailability.

Table 4: Known Interactions of Demeclocycline

| Interacting Substance | Type of Substance | Nature of Interaction | Reference |

|---|---|---|---|

| Penicillins | Drug | Interference with bactericidal action. | nih.gov |

| Antacids (Al, Ca, Mg), Iron Preparations | Drug/Supplement | Impaired absorption of Demeclocycline. | nih.govwebmd.com |

| Oral Contraceptives | Drug | Reduced effectiveness of oral contraceptives. | nih.gov |

| Retinoids (Acitretin, Isotretinoin) | Drug | Increased risk of benign intracranial hypertension. | nih.gov |

| Ergotamine, Methysergide | Drug | Increased risk of ergotism. | nih.gov |

| Dairy Products | Food | Impaired absorption due to calcium content. | medicines.org.uk |

| Magnesium Stearate | Excipient | Potential for increased neuromuscular blockade. | drugbank.com |

Future Research Perspectives and Emerging Methodologies

Application of Advanced Computational Chemistry and Modeling

While specific computational studies on 4-Epidemeclocycline Hydrochloride are not yet prevalent, the broader class of tetracyclines has been the subject of significant computational analysis, providing a clear roadmap for future research. Advanced computational chemistry and modeling techniques are poised to accelerate the understanding and optimization of this compound.

Molecular Mechanics and Dynamics: Researchers have successfully developed molecular mechanics force fields for various tetracycline (B611298) analogs, compatible with standard force fields like CHARMM. These models are crucial for simulating the interactions of tetracyclines with biological targets such as proteins and RNA. nih.govresearchgate.net For this compound, similar models could be developed to perform molecular dynamics (MD) simulations. These simulations can predict the binding affinity and conformational changes upon interaction with its targets, such as gelatinases or the bacterial ribosome. Studies on other tetracyclines have shown they tend to adopt an extended, zwitterionic state both in solution and when bound to proteins, suggesting a pre-organized state for binding. nih.govresearchgate.net

Quantum Mechanics and DFT Studies: Density Functional Theory (DFT) has been employed to analyze the interaction between tetracyclines and biological targets, such as the hydroxyapatite surface of bones. nih.govexlibrisgroup.comresearchgate.net These quantum mechanical calculations can elucidate the electronic structure, electrostatic potential, and molecular orbitals, which are critical for predicting binding sites and interaction mechanisms. nih.govexlibrisgroup.comresearchgate.net Applying DFT to this compound could provide a detailed understanding of its coordination with metal ions and its binding mode at the atomic level, offering a theoretical basis for its activity as a gelatinase inhibitor. chemicalbook.comchemicalbook.comscbt.com

In Silico ADMET Prediction: Computer-aided drug design (CADD) now routinely includes the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. etflin.cometflin.comresearchgate.netaudreyli.comslideshare.net For tetracycline derivatives, in silico tools like SwissADME and DataWarrior have been used to screen for drug-likeness, bioavailability, and potential toxicity profiles. etflin.cometflin.comresearchgate.net Applying these predictive models to this compound can help in the early assessment of its pharmacokinetic profile, guiding potential modifications to improve its therapeutic index.

Molecular Docking and Virtual Screening: Molecular docking is a powerful tool to predict the preferred orientation of a ligand when bound to a target protein. etflin.cometflin.comresearchgate.net This has been used extensively to study how tetracycline derivatives interact with the Tet Repressor protein (TetR), a key component in bacterial resistance. etflin.cometflin.comresearchgate.net For this compound, docking studies could be performed against matrix metalloproteinases (MMPs), particularly gelatinases, to rationalize its inhibitory activity and guide the design of more potent and selective inhibitors.

| Computational Method | Research Application | Potential Insights |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulating the binding of the compound to target proteins (e.g., gelatinases, bacterial ribosome). | Binding affinity, conformational stability, identification of key interacting residues. |

| Density Functional Theory (DFT) | Analyzing the electronic structure and interaction mechanism with targets. | Elucidation of binding modes, role of metal ion coordination, reaction pathways. |

| In Silico ADMET Prediction | Assessing drug-like properties and pharmacokinetic profile. | Prediction of oral bioavailability, metabolic stability, and potential toxicities. |

| Molecular Docking | Predicting the binding orientation and affinity to target enzymes. | Structural basis for inhibition, guidance for designing more potent analogs. |

Integration of Omics Technologies (e.g., Proteomics in Mechanism Studies)

The integration of "omics" technologies, such as proteomics, metabolomics, and transcriptomics, offers a system-wide view of the cellular response to a drug, moving beyond the traditional "one-target, one-drug" paradigm.

Proteomics for Mechanism of Action and Resistance: Mass spectrometry-based proteomics is a powerful tool for investigating the global changes in protein expression within a cell or organism upon drug exposure. mdpi.commdpi.comresearchgate.net Studies on bacteria treated with tetracycline have revealed significant alterations in cellular processes. For instance, a quantitative proteome analysis of Escherichia coli exposed to tetracycline identified 126 proteins that were uniquely present during treatment, with notable changes in proteins involved in peptidoglycan-based cell wall synthesis and energy metabolism. nih.gov Another study on Listeria used shotgun proteomics to characterize proteins involved in antibiotic resistance. mdpi.com

Future research on this compound could use similar proteomic approaches to:

Elucidate its mechanism of action: By comparing the proteomes of treated and untreated cells (bacterial or mammalian), researchers can identify pathways that are significantly perturbed. This could confirm its effects on known targets like gelatinases and potentially uncover novel mechanisms.

Understand resistance: In the context of its antimicrobial properties, proteomics can identify proteins that are up- or down-regulated in resistant bacterial strains, revealing mechanisms such as drug efflux pumps or target modifications.

Identify biomarkers: Changes in protein expression could serve as biomarkers for drug efficacy or response in therapeutic applications.

| Biological Process | Observed Change | Implication |

|---|---|---|

| Peptidoglycan-based Cell Wall Metabolism | Alteration in protein levels | Tetracycline stress impacts bacterial cell structure and integrity. |

| Energy Metabolism | Alteration in protein levels | Suggests a metabolic response to antibiotic-induced stress. |

| Protein Synthesis | Downregulation of ribosomal proteins | Consistent with the known mechanism of tetracyclines inhibiting translation. |

| Stress Response | Upregulation of stress-related proteins | Indicates cellular mechanisms to cope with antibiotic toxicity. |

Metabolomics and Lipidomics: Beyond proteins, other omics technologies can provide further insights. Metabolomics can reveal changes in the metabolic fingerprint of cells or gut microbiota upon exposure to tetracyclines. nih.govnih.gov For example, low-dose tetracycline exposure has been shown to alter gut bacterial metabolism in a species-specific manner. nih.gov Lipidomics could also be employed, as studies have suggested that tetracyclines can induce lipid peroxidation, affecting the integrity of cell membranes. nih.gov Investigating the impact of this compound on the metabolome and lipidome could be crucial for understanding its broader physiological effects and potential off-target impacts.

Development of Novel Research Tools and Probes Incorporating 4-Epidemeclocycline Structure

To better understand the pharmacokinetics, target engagement, and cellular distribution of this compound, novel research tools and probes based on its structure are needed. The development of such tools is a burgeoning area of chemical biology.

Fluorescent Probes: A variety of fluorescent probes have been developed for the sensitive detection of tetracycline antibiotics in different samples. mdpi.comnih.govmdpi.comacs.orgresearchgate.net These probes often utilize mechanisms like the inner filter effect (IFE) or aggregation-induced emission and employ materials such as quantum dots, metal-organic frameworks (MOFs), and nanoparticle-based systems. nih.govmdpi.comacs.orgresearchgate.net

Future work could focus on synthesizing a derivative of this compound conjugated to a fluorophore. Such a probe would be invaluable for:

Cellular Imaging: Visualizing the uptake and subcellular localization of the compound in real-time using fluorescence microscopy.

Target Engagement Studies: Using techniques like fluorescence polarization to quantify the binding of the probe to its target proteins (e.g., gelatinases) in vitro and potentially within cells.

High-Throughput Screening: Developing assays to screen for new binding partners or to identify compounds that can displace this compound from its target.

Affinity-Based Probes and Chemical Proteomics: Beyond fluorescent tags, the this compound scaffold could be modified to create affinity-based probes. By incorporating a "clickable" chemical handle (e.g., an alkyne or azide) or a photo-crosslinking group, researchers could perform chemical proteomics experiments. This would involve treating cells with the probe, crosslinking it to its binding partners, and then using mass spectrometry to identify these previously unknown targets, providing a powerful, unbiased method for target discovery. The synthesis of new tetracycline analogs is an active area of research, providing a strong foundation for creating these sophisticated chemical probes. nih.govbris.ac.uk

| Probe Technology | Detection Mechanism | Reported Limit of Detection (LOD) |

|---|---|---|

| WS2 Quantum Dots | Inner Filter Effect (IFE) | 28-52 nM researchgate.net |

| [MQDA-Eu3+] Complex | Inner Filter Effect (IFE) | 0.80-1.7 µM nih.gov |

| 2MP-CuNPs | Fluorescence Quenching | 120 nM mdpi.com |

| Zinc Ion-Based Probes | Aggregation-Induced Emission | ~7 nM mdpi.com |

Q & A

Basic Research Questions

Q. How is 4-Epidemeclocycline Hydrochloride structurally characterized, and what analytical techniques are recommended for its identification?

- Answer : Structural characterization involves nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. The compound's canonical SMILES (